molecular formula C11H13ClO4 B13404185 Methyl 5-chloromethyl-2,4-dimethoxybenzoate CAS No. 92492-35-8

Methyl 5-chloromethyl-2,4-dimethoxybenzoate

Cat. No.: B13404185
CAS No.: 92492-35-8
M. Wt: 244.67 g/mol
InChI Key: FQQWQFICHOJCLB-UHFFFAOYSA-N
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Description

Methyl 5-chloromethyl-2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of benzoic acid and is characterized by the presence of a chloromethyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 2,4-dimethoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include refluxing the mixture to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloromethyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Methyl 5-chloromethyl-2,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloromethyl-2,4-dimethoxybenzoate depends on its chemical reactivity. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in various synthetic applications, where the compound acts as an electrophilic reagent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dimethoxybenzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-amino-4,5-dimethoxybenzoate: Contains an amino group instead of a chloromethyl group, leading to different reactivity and applications.

    Methyl 2,4-dimethoxybenzoate: Similar structure but without the chloromethyl group, used in different synthetic applications.

Uniqueness

Methyl 5-chloromethyl-2,4-dimethoxybenzoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.

Properties

CAS No.

92492-35-8

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 5-(chloromethyl)-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-5H,6H2,1-3H3

InChI Key

FQQWQFICHOJCLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCl)C(=O)OC)OC

Origin of Product

United States

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